(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20206235
InChI: InChI=1S/C26H19NO5/c1-27-15-17(21-13-18(30-2)9-11-22(21)27)12-24-25(28)20-10-8-19(14-23(20)32-24)31-26(29)16-6-4-3-5-7-16/h3-15H,1-2H3/b24-12+
SMILES:
Molecular Formula: C26H19NO5
Molecular Weight: 425.4 g/mol

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate

CAS No.:

Cat. No.: VC20206235

Molecular Formula: C26H19NO5

Molecular Weight: 425.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate -

Specification

Molecular Formula C26H19NO5
Molecular Weight 425.4 g/mol
IUPAC Name [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzoate
Standard InChI InChI=1S/C26H19NO5/c1-27-15-17(21-13-18(30-2)9-11-22(21)27)12-24-25(28)20-10-8-19(14-23(20)32-24)31-26(29)16-6-4-3-5-7-16/h3-15H,1-2H3/b24-12+
Standard InChI Key MNFBGVXLSMDJHY-WYMPLXKRSA-N
Isomeric SMILES CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5
Canonical SMILES CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5

Introduction

Chemical Formula and Classification

  • IUPAC Name: (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate

  • Molecular Formula: C24H19NO5

  • Molecular Weight: Approximately 401.41 g/mol

This compound belongs to the class of heterocyclic organic molecules, incorporating:

  • An indole core functionalized with a methoxy and methyl group.

  • A benzofuran moiety fused with a benzoate ester group.

  • A conjugated system involving a methylene bridge.

Key Structural Features

The molecule exhibits:

  • Planarity in its aromatic systems (indole and benzofuran rings).

  • Conjugation between the indole and benzofuran through the methylene group.

  • Ester functionality at the benzofuran ring, which may influence solubility and reactivity.

Synthesis Pathways

While specific synthetic routes for this compound were not directly identified, it likely involves:

  • Condensation Reactions: The methylene bridge between the indole and benzofuran suggests an aldol-like condensation or Knoevenagel condensation.

  • Functionalization of Indole: The methoxy and methyl groups are typically introduced via electrophilic substitution reactions.

  • Esterification: The benzoate group may be attached through esterification using benzoic acid derivatives.

Analytical Characterization

To confirm the structure of such compounds, standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Proton (1H^1H) and Carbon (13C^13C) NMR would identify chemical shifts corresponding to aromatic protons, methoxy groups, and ester functionalities.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks to confirm molecular weight.

  • Infrared (IR) Spectroscopy:

    • Detects functional groups such as esters (C=O stretching) and aromatic systems.

Biological Activity

Compounds with similar structural motifs often exhibit biological activities due to their ability to interact with enzymes or receptors in biological systems:

  • Anticancer Properties: Indole derivatives are known for their cytotoxic effects on tumor cells.

  • Anti-inflammatory Activity: Benzofuran derivatives have been explored as inhibitors of inflammatory pathways.

  • Antioxidant Potential: Methoxy groups can enhance radical-scavenging activity.

Drug Design

The conjugated structure and functional groups suggest potential as a scaffold for drug development targeting:

  • Kinase inhibitors

  • Neuroprotective agents

  • Antimicrobial drugs

Research Gaps and Future Directions

Despite its promising structure, detailed studies on this compound's biological activity and pharmacokinetics are necessary to evaluate its potential as a therapeutic agent. Future research could explore:

  • In vitro screening against cancer cell lines or inflammatory markers.

  • Computational docking studies to predict interactions with biological targets.

  • Modifications to improve solubility or bioavailability.

This compound represents an exciting avenue for synthetic organic chemistry and drug discovery, meriting further investigation in both academic and pharmaceutical contexts.

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